molecular formula C18H12O B1266438 1-Acetylpyrene CAS No. 3264-21-9

1-Acetylpyrene

Cat. No. B1266438
CAS RN: 3264-21-9
M. Wt: 244.3 g/mol
InChI Key: KCIJNJVCFPSUBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-acetylpyrene has been explored through different methodologies, highlighting the versatility in its production. A prominent method involves the Friedel-Crafts acylation of pyrene with acetic chloride, utilizing phosphotungstic heteropoly acid as a catalyst, which achieves a yield of 79.2% under optimized conditions (C. Min, 2012). Another efficient approach uses chloroaluminate ionic liquids as dual catalyst and solvent, yielding up to 91.8% of 1-acetylpyrene (Yingying Luo et al., 2012). These methods showcase the chemical versatility and the influence of reaction conditions on the synthesis efficiency of 1-acetylpyrene.

Molecular Structure Analysis

The molecular structure of 1-acetylpyrene is characterized by its strong π-π stacking interactions, which have led to reassignments of its fluorescent properties. Previously, emissions believed to be from monomers are now attributed to dimers, a result of these interactions. This re-evaluation of its fluorescent emission spectrum underscores the importance of molecular interactions in determining the photophysical properties of 1-acetylpyrene (Shuangshuang Long et al., 2019).

Chemical Reactions and Properties

1-Acetylpyrene participates in various chemical reactions, showcasing its reactivity and utility in synthetic chemistry. For instance, its role as a photoinitiator in the copolymerization of styrene and methyl methacrylate demonstrates its potential in polymer science (A. Mishra & Swati Daswal, 2006). The electropolymerization of 1-pyrenamine into polymeric films further exemplifies the electrochemical applications of 1-acetylpyrene derivatives, offering insights into their electrical and electrochemical characterization (N. Oyama et al., 1986).

Physical Properties Analysis

The study of 1-acetylpyrene's physical properties, particularly its fluorescent behavior, is pivotal in its application as an environment-sensitive probe. Its fluorescence is highly sensitive to the surrounding environment, which has been utilized in developing fluorescent ester conjugates for various analytical applications (Avijit Jana et al., 2010).

Scientific Research Applications

Fluorescence Properties and Molecular Structure

  • Fluorescence and Molecular Structure : 1-Acetylpyrene has been extensively used as an environment-sensitive probe. Its fluorescence was previously considered to be polarity-sensitive with large positive solvatochromism. However, recent studies have shown that the monomer fluorescence of 1-acetylpyrene is centered at ∼390 nm and is not polarity-sensitive. This finding is crucial for the rational deployment of fluorophores in various applications (Long et al., 2019).

Synthesis and Catalysis

  • Synthesis via Friedel-Crafts Reaction : The synthesis of 1-Acetylpyrene using chloroaluminate ionic liquids as dual catalysts and solvents has been investigated. This method offers an environmentally friendly and efficient approach for producing 1-Acetylpyrene, with high yield and selectivity (Luo et al., 2012).
  • Phosphotungstic Heteropoly Acid Catalysts : Another method for synthesizing 1-Acetylpyrene involves the use of phosphotungstic heteropoly acid catalysts, showcasing a high yield and selectivity under optimized conditions (Min, 2012).

Pharmaceutical and Chemical Applications

  • Novel Heterocyclic Derivatives : A range of substituted pyrene derivatives, incorporating 1-acetylpyrene, have been synthesized and evaluated for antiviral activities. This research highlights the potential pharmaceutical applications of 1-acetylpyrene derivatives (Khalifa et al., 2014).
  • Antimicrobial Drug Release : 1-Acetylpyrene has been used to develop photoresponsive nanoparticles for the regulated release of antimicrobial compounds. These nanoparticles are significant for targeted drug delivery and have potential applications in medical treatments (Barman et al., 2014).

Safety And Hazards

According to the safety data sheet, 1-Acetylpyrene should be stored in a dry, cool, and well-ventilated place . It does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies .

properties

IUPAC Name

1-pyren-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIJNJVCFPSUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186324
Record name Ethanone, 1-(1-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpyrene

CAS RN

3264-21-9
Record name 1-Acetylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3264-21-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(1-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
T Shimada, S Takenaka, N Murayama… - Xenobiotica, 2016 - Taylor & Francis
The polycyclic hydrocarbons (PAHs), pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene, were found to induce Type I binding spectra with human cytochrome P450 (P450) …
Number of citations: 24 www.tandfonline.com
S Barman, SK Mukhopadhyay, KK Behara… - … Applied Materials & …, 2014 - ACS Publications
… In continuation, we report for the first time the fluorescent NPs of 1-acetylpyrene–salicylic acid (AcPy-SA) as a photoresponsive nanocarrier for regulated in vitro release of a natural …
Number of citations: 35 pubs.acs.org
D Tchoń, D Trzybiński, A Wrona-Piotrowicz, A Makal - CrystEngComm, 2019 - pubs.rsc.org
… We report the discovery of two new polymorphs of 1-acetylpyrene, a luminescent compound originally denoted as 1AP 14 and characterized in its α form. The new polymorphs, further …
Number of citations: 9 pubs.rsc.org
S Long, W Chi, L Miao, Q Qiao, X Liu, Z Xu - Chinese Chemical Letters, 2019 - Elsevier
… if the monomer fluorescence of 1-acetylpyrene was indeed in … to belong to the monomers of 1-acetylpyrene. Secondly, Ito et … the dimers of 1-acetylpyrene. Dimer A is the most stable one. …
Number of citations: 10 www.sciencedirect.com
Y Luo, AX Pan, M Xing, M Chen… - Advanced Materials …, 2012 - Trans Tech Publ
… But the yield of 1-acetylpyrene … 1-acetylpyrene, we studied the catalytic properties of six kinds of Lewis acids. The effects of varying reaction conditions on the synthesis of 1-acetylpyrene …
Number of citations: 16 www.scientific.net
M Minabe, S Takeshige, Y Soeda, T Kimura… - Bulletin of the …, 1994 - journal.csj.jp
… Results The Friedel–Crafts acetylation of 1-acetylpyrene (2) was done by adding acetyl chloride to a mixture of 2 and aluminum chloride in dichloromethane (see Scheme 1). …
Number of citations: 30 www.journal.csj.jp
A Jana, S Atta, SK Sarkar, NDP Singh - Tetrahedron, 2010 - Elsevier
… with an environment-sensitive fluorophore 1-acetylpyrene. Interestingly, the fluorescence properties of the ester conjugates and 1-acetylpyrene were found to be highly sensitive to its …
Number of citations: 43 www.sciencedirect.com
M Chen, A Pan, T He, L Xu, Y Fang, H Li… - International Journal of …, 2013 - degruyter.com
… with acetic anhydride to 1-acetylpyrene catalyzed by three … acidity of ILs on the synthesis of 1-acetylpyrene. [Bmim]Cl–FeCl 3 … Pure 1-acetylpyrene was obtained and its structure was …
Number of citations: 3 www.degruyter.com
MQ He, AX Pan, JM Xie, DL Jiang, XH Yuan… - Reaction Kinetics …, 2013 - Springer
… –Crafts acylation of pyrene with acetic anhydride to 1-acetylpyrene for the first time. The as-… 91.8 % yield and 100 % selectivity for 1-acetylpyrene at reaction temperature of 60 C under …
Number of citations: 7 link.springer.com
L Pukenas, P Prompinit, B Nishitha… - … Applied Materials & …, 2017 - ACS Publications
… : the photocleavage of α-esters of 1-acetylpyrene. (20) Several mechanisms have been … Here, we show that the photolysis of SAMs of an α-ester of 1-acetylpyrene can be used to …
Number of citations: 7 pubs.acs.org

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